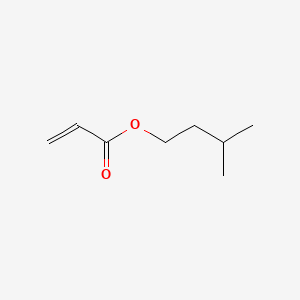

Acrylic acid isoamyl ester

Description

The exact mass of the compound Acrylic acid isoamyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20955. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acrylic acid isoamyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylic acid isoamyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYGIPWYVVJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074661 | |

| Record name | 2-Propenoic acid, 3-methylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-35-6 | |

| Record name | Isoamyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4245-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-methylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoamyl Acrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl acrylate, also known as isopentyl acrylate or 3-methylbutyl acrylate, is an acrylic acid ester with the chemical formula C₈H₁₄O₂.[1] This monomer is a versatile building block in polymer chemistry, finding applications in a range of fields from industrial coatings and adhesives to specialized use in cosmetic formulations.[2][3] Its branched alkyl chain imparts specific properties to the resulting polymers, such as flexibility and hydrophobicity. This guide provides a comprehensive overview of the chemical and physical properties of isoamyl acrylate, its synthesis, reactivity, and analytical characterization, with a focus on its relevance to research and development.

Part 1: Physicochemical Properties

A thorough understanding of the fundamental properties of isoamyl acrylate is crucial for its effective use in research and formulation.

General and Physical Properties

Isoamyl acrylate is a colorless to nearly colorless liquid at room temperature.[4] It possesses a characteristic acrid odor.[5] Key physical properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][4] |

| Molecular Weight | 142.20 g/mol | [1][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

| Boiling Point | 159 °C | [4] |

| Melting Point | -65.52 °C (estimate) | |

| Density | 0.89 g/cm³ (at 20°C) | [4] |

| Flash Point | 49 °C | [4] |

Solubility

-

Slightly soluble in water.

-

Soluble in many common organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons.[6][7]

This solubility profile is critical when selecting appropriate solvent systems for polymerization reactions, formulations, and purification processes.

Part 2: Synthesis and Reactivity

Synthesis of Isoamyl Acrylate

The primary industrial method for producing isoamyl acrylate is through the esterification of acrylic acid with isoamyl alcohol. This reaction is typically catalyzed by a strong acid.

A laboratory-scale synthesis can be visualized as follows:

Caption: General workflow for the synthesis of isoamyl acrylate.

Reactivity and Polymerization

The reactivity of isoamyl acrylate is dominated by the presence of the vinyl group, which readily undergoes radical polymerization . This process can be initiated by thermal initiators (e.g., AIBN) or photoinitiators. The resulting polymer is poly(isoamyl acrylate).

The polymerization process can be outlined as follows:

Caption: Key stages of radical polymerization of isoamyl acrylate.

The properties of poly(isoamyl acrylate) and its copolymers are influenced by factors such as molecular weight, molecular weight distribution, and the nature of any comonomers used. While specific reactivity ratios for isoamyl acrylate are not widely published, data for structurally similar acrylates like 2-ethylhexyl acrylate can provide an initial estimate for copolymerization behavior.[8] For instance, in copolymerization with styrene, the reactivity ratios for 2-ethylhexyl acrylate have been reported as r₁(EHA) = 0.238 and r₂(Styrene) = 0.926 for conventional radical polymerization.[8]

The thermal stability of poly(isoamyl acrylate) is expected to be similar to other polyacrylates, such as poly(isobornyl acrylate) and poly(n-butyl acrylate), which undergo degradation at elevated temperatures.[9][10] The degradation mechanism for poly(isobornyl acrylate) has been shown to involve a γ-H transfer from the isobornyl ring.[9][11]

Part 3: Spectroscopic and Chromatographic Analysis

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isoamyl acrylate and for monitoring its polymerization.

-

¹H NMR: The proton NMR spectrum of isoamyl acrylate will exhibit characteristic signals for the vinyl protons (typically in the range of 5.8-6.4 ppm), the protons of the ester linkage, and the protons of the isoamyl group. The integration of these signals can confirm the purity of the monomer.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Characteristic peaks for the carbonyl carbon (around 166 ppm), the vinyl carbons (around 128-130 ppm), and the carbons of the isoamyl group are expected.

While a specific high-resolution spectrum for isoamyl acrylate is not provided here, the principles of NMR analysis for acrylates are well-established and can be applied for its characterization.[12][13][14]

3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in isoamyl acrylate and for monitoring the disappearance of the vinyl group during polymerization. Key characteristic absorption bands are expected at:

-

~1725 cm⁻¹: C=O stretching of the ester group.

-

~1635 cm⁻¹: C=C stretching of the vinyl group.[15]

-

~1180 cm⁻¹: C-O stretching of the ester group.

-

~810 cm⁻¹: =C-H bending of the vinyl group.[15]

The decrease in the intensity of the peaks at ~1635 cm⁻¹ and ~810 cm⁻¹ can be used to monitor the rate of polymerization.[15][16]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of isoamyl acrylate and for quantifying its presence in various matrices.

3.2.1 Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for the analysis of volatile compounds like isoamyl acrylate.

Experimental Protocol: GC-FID Analysis of Isoamyl Acrylate Purity

-

Instrumentation: Gas chromatograph with FID.

-

Column: A polar capillary column, such as a DB-WAX or TM-FFAP, is suitable for separating acrylate monomers.[17][18]

-

Carrier Gas: High-purity nitrogen or helium.

-

Temperatures:

-

Sample Preparation: Dilute the isoamyl acrylate sample in a suitable solvent (e.g., acetone or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Analysis: The purity is determined by the relative peak area of isoamyl acrylate compared to any impurity peaks.

3.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of acrylate monomers, particularly in non-volatile matrices or for compounds that may degrade at high temperatures.[20][21]

Experimental Protocol: HPLC-UV Analysis of Isoamyl Acrylate

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column, such as a ZORBAX SB-AQ, is commonly used.[20][21]

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.[20]

-

Detection: UV detection at a wavelength around 210 nm.[21][22]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection: Inject a known volume of the sample.

-

Quantification: Quantification can be achieved using an external standard calibration curve.

Part 4: Applications and Safety

Applications

The properties of isoamyl acrylate make it suitable for a variety of applications:

-

Coatings and Adhesives: As a comonomer in the synthesis of acrylic polymers, isoamyl acrylate can enhance flexibility, toughness, and UV resistance in coatings and adhesives.[2]

-

Cosmetics: A notable application is in sunscreen formulations. For example, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate has been synthesized and shown to have a high sun protection factor (SPF).[3]

-

Polymer Modification: It can be used to modify the properties of other polymers by introducing the flexible isoamyl side chain.

Safety and Handling

Isoamyl acrylate is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).

Part 5: Conclusion

Isoamyl acrylate is a valuable monomer in polymer science with a range of existing and potential applications. Its properties, particularly the flexibility it imparts to polymers, make it a useful component in the design of new materials. A comprehensive understanding of its physicochemical properties, reactivity, and analytical characterization is essential for its successful application in research and development.

References

- Alfa Chemistry. (n.d.). CAS 4245-35-6 Isoamyl Acrylate (stabilized with HQ).

- Polycil. (n.d.). Isoamyl Acrylate (stabilized with HQ).

- Qiu, Y., Zhang, Q., Li, G., Long, M., & Xiang, D. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 781(3), 032034.

- Brar, A. S., & Singh, G. (2004). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 76(7-8), 1475-1484.

- CN102175799B. (2012). Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography.

- LookChem. (n.d.). METHYL ACRYLATE.

- Sartomer. (2006).

- Qiu, Y., Zhang, Q., Li, G., Long, M., & Xiang, D. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 261, 02041.

- Cheméo. (n.d.). Chemical Properties of Acrylic acid isoamyl ester (CAS 4245-35-6).

- ResearchGate. (n.d.). Monomer Reactivity Ratios in Copolymers.

- Lai, Y., Lin, R., Cai, L., Ge, X., & Huang, C. (2012). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction].

- Knauer. (n.d.). Determination and quantification of acrylic acid derivatives.

- ChemicalBook. (n.d.). Isobutyl acrylate(106-63-8) 13C NMR spectrum.

- Benchchem. (n.d.). Reactivity Ratio Determination for Isooctyl Acrylate Copolymerization: A Comparative Guide.

- Puspitasari, E., Ambarsari, L., & Santoso, M. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)

- PubChem. (n.d.). Isobutyl acrylate.

- TCI Chemicals. (n.d.). Isoamyl Acrylate (stabilized with HQ).

- ResearchGate. (n.d.). The FT-IR spectra of acrylate copolymer (a) and VSO modified polyacrylate (b).

- Magritek. (n.d.). Isoamyl acetate.

- ChemRxiv. (2021).

- Spectroscopy Online. (2023).

- ACS Publications. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)

- Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR.

- OSHA. (1981). ACRYLIC ACID.

- AZoM. (2019).

- DuPont. (n.d.). RESIN SOLUBILITY.

- RJPBCS. (2015).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Isoamyl Acrylate.

- Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR spectra (b)

- Park, K. (n.d.). Solubility of polymers.

- BrJAC. (2022).

- ResearchGate. (n.d.).

- FAO AGRIS. (n.d.). Thermal degradation of poly(isobornyl acrylate)

- SciTePress. (2018).

- OpenMETU. (n.d.). Thermal degradation of poly(isobornyl acrylate)

- ResearchG

- ResearchGate. (n.d.). Thermal degradation of poly(isobornyl acrylate)

- ResearchGate. (n.d.). Thermal degradation kinetics of poly( n-butyl acrylate)

- ResearchGate. (n.d.). The thermal degradation of poly(iso-butyl methacrylate)

Sources

- 1. scbt.com [scbt.com]

- 2. Isoamyl Acrylate (stabilized with HQ) | Polysil [polycil.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Isobutyl acrylate | C7H12O2 | CID 7819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. manavchem.com [manavchem.com]

- 7. RESIN SOLUBILITY [worldwin.co.kr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. publications.iupac.org [publications.iupac.org]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. azom.com [azom.com]

- 17. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

- 18. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brjac.com.br [brjac.com.br]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. lcms.cz [lcms.cz]

Isoamyl acrylate chemical structure and formula

An In-Depth Technical Guide to Isoamyl Acrylate: Structure, Synthesis, and Applications

Introduction to Isoamyl Acrylate

Isoamyl acrylate, also known as isopentyl acrylate, is an organic compound classified as an ester of acrylic acid and isoamyl alcohol.[1][2][3] As a member of the acrylate ester family, it is a valuable monomer characterized by a vinyl group that is susceptible to polymerization and a carboxylate group that imparts specific chemical properties.[4] This bifunctional nature makes it a versatile building block for the synthesis of various polymers with applications spanning multiple industries. For researchers and professionals in drug development, the unique properties of polyacrylates, such as biocompatibility and tunable physical characteristics, position isoamyl acrylate as a monomer of significant interest for creating novel biomaterials, medical adhesives, and drug delivery systems.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, polymerization, and potential applications, with a focus on its relevance to the scientific research community.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the structural and physical characteristics of isoamyl acrylate.

Chemical Structure and Formula

The molecular formula for isoamyl acrylate is C₈H₁₄O₂.[1][2][7][8] Its IUPAC name is 3-methylbutyl prop-2-enoate.[9] The structure consists of an acrylate group ester-linked to an isoamyl (or isopentyl) group.

Molecular Visualization: Chemical Structure of Isoamyl Acrylate

Caption: Chemical structure of isoamyl acrylate (3-methylbutyl prop-2-enoate).

Synonyms:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of isoamyl acrylate, which are essential for experimental design, safety assessments, and process optimization.

| Property | Value | Reference(s) |

| CAS Registry Number | 4245-35-6 | [1][2][7] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][8] |

| Molecular Weight | 142.20 g/mol | [2][8] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 159 °C at 760 Torr; 71-72 °C at 22 Torr | [1] |

| Density | 0.89 g/cm³ (at 20°C) | [7] |

| Flash Point | 49 °C (120.2 °F) | [1] |

| Refractive Index (n20/D) | 1.422 | [1][11] |

| Purity | >98.0% (GC) | [7] |

Synthesis and Reactivity

Synthesis Pathway: Fischer Esterification

Isoamyl acrylate is typically synthesized via Fischer esterification. This acid-catalyzed reaction involves the condensation of acrylic acid with isoamyl alcohol (3-methyl-1-butanol). The causality behind this choice of reaction is its efficiency and relatively straightforward procedure for producing esters. A strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst 15, is employed to protonate the carbonyl oxygen of acrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isoamyl alcohol.[12] To drive the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Visualization: Synthesis of Isoamyl Acrylate

Caption: Reaction scheme for the synthesis of isoamyl acrylate via Fischer esterification.

Key Reactivity: Radical Polymerization

The most significant reaction of isoamyl acrylate is free-radical polymerization. The carbon-carbon double bond in the acrylate moiety is susceptible to attack by radical initiators (e.g., AIBN or benzoyl peroxide), leading to the formation of long polymer chains. The resulting polymer, poly(isoamyl acrylate), has a backbone of repeating carbon units with pendant isoamyl ester groups. The bulky and hydrophobic nature of the isoamyl group significantly influences the properties of the polymer, such as its glass transition temperature (Tg), solubility, and mechanical characteristics. This polymerization is the foundation for its use in creating macromolecular structures for various applications.

Polymerization and Properties of Poly(isoamyl acrylate)

Acrylate polymers are a class of materials known for their transparency, flexibility, and resistance to breakage.[13] Poly(isoamyl acrylate) is a member of this family, and its properties are largely dictated by the isoamyl side chain.

-

Physical Properties : Generally, polyacrylates with longer alkyl side chains, like the isoamyl group, tend to be softer, more extensible, and have lower glass transition temperatures (Tg) compared to those with shorter chains like poly(methyl acrylate).[14] This results in a rubbery, flexible material at room temperature. These characteristics are advantageous for applications requiring elasticity and adhesion.

-

Solubility : The hydrophobic isoamyl group imparts significant oil and water resistance. The polymer is generally soluble in organic solvents like aromatic hydrocarbons, esters, and ketones but insoluble in water and ethanol.[14]

-

Biocompatibility : Polyacrylates are widely investigated for biomedical applications due to their general biocompatibility. While specific toxicity data for poly(isoamyl acrylate) requires targeted investigation, the broader class of acrylate-based polymers is used in medical adhesives and drug delivery systems, suggesting a favorable biological profile.[5][6]

Applications in Research and Drug Development

The tunable properties of acrylate polymers make them highly attractive for advanced scientific applications, particularly in the pharmaceutical and biomedical fields.

-

Drug Delivery Systems : Hydrogels and nanoparticles formulated from acrylate copolymers are extensively studied as vehicles for controlled drug release.[6][15] The hydrophobic nature of isoamyl acrylate can be leveraged to encapsulate lipophilic drugs, modulating their release profile. By copolymerizing isoamyl acrylate with hydrophilic monomers, researchers can create amphiphilic materials that self-assemble into micelles or form hydrogels capable of sustained drug delivery.[6]

-

Medical Adhesives : Cyanoacrylates, a related class of acrylates, are famous for their use as "super glue" and tissue adhesives.[4][13] Standard acrylates are also foundational to medical adhesives used in bone and dental cements.[5] The flexibility and adhesive properties of poly(isoamyl acrylate) make it a candidate for developing soft tissue adhesives. Furthermore, patents describe the synthesis of "therapeutic acrylates" where a drug molecule is covalently linked to the acrylate monomer, allowing the adhesive to double as a drug delivery platform.[5]

-

Biomaterial Coatings and Scaffolds : The weatherability and stability of polyacrylates make them suitable for coatings on medical devices to improve biocompatibility or to control surface interactions. In tissue engineering, scaffolds made from acrylate-based polymers can provide the necessary mechanical support for cell growth while being biodegradable if appropriate co-monomers are included.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The protocols for handling isoamyl acrylate must be self-validating by incorporating established safety standards.

Hazard Identification According to the Globally Harmonized System (GHS), isoamyl acrylate is classified as:

-

May cause respiratory irritation (Category 3) [17]

Recommended Handling Protocol

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[18] Use explosion-proof electrical and lighting equipment.[18]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[16][18]

-

Fire Prevention : Keep away from heat, sparks, open flames, and other ignition sources.[1][17] Ground and bond containers when transferring material to prevent static discharge.[1][18]

-

Spill and First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[16] If irritation occurs, seek medical attention.[16]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[16]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

-

Fire : Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Isoamyl acrylate is typically supplied with a stabilizer, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization.[3][10] To ensure the stabilizer's effectiveness, the monomer should be stored under air, not under an inert atmosphere, as oxygen is required for the inhibitor to function correctly.[19] The recommended storage temperature is below 15°C in a dark place.

Experimental Protocol: Synthesis of Isoamyl Acrylate

This protocol describes a laboratory-scale synthesis of isoamyl acrylate via Fischer esterification using Amberlyst 15 as a recyclable solid acid catalyst.

Materials and Equipment:

-

Acrylic acid (>99%)

-

Isoamyl alcohol (3-methyl-1-butanol, >99%)

-

Amberlyst 15 ion-exchange resin (catalyst)

-

Phenothiazine (polymerization inhibitor)[12]

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Setup : Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants : To the flask, add isoamyl alcohol (e.g., 0.5 mol), acrylic acid (e.g., 0.65 mol, 1.3 molar equivalents), Amberlyst 15 (12% by weight of reactants), phenothiazine (0.03% by weight), and 50 mL of toluene.[12] The excess acrylic acid and the inhibitor are critical choices to respectively drive the reaction forward and prevent premature polymerization of the acrylate.

-

Reaction : Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

-

Work-up :

-

Allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the Amberlyst 15 catalyst. The catalyst can be washed with toluene, dried, and reused.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted acrylic acid) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification :

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude isoamyl acrylate product by vacuum distillation to obtain a colorless liquid.

-

This self-validating protocol includes steps for catalyst recycling and purification, ensuring a high-purity final product suitable for subsequent polymerization experiments.

References

-

MDPI. Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. [Link]

-

NIST. Acrylic acid isoamyl ester. [Link]

-

Scientific Polymer Products, Inc. Isobutyl acrylate Safety Data Sheet. [Link]

-

Synthomer. N-BUTYL ACRYLATE - STABILIZED. [Link]

-

Ataman Kimya. POLYACRYLATE. [Link]

-

PubChem - NIH. Isopentyl acrylate | C8H14O2 | CID 77920. [Link]

-

PubChem - NIH. Isobutyl acrylate | C7H12O2 | CID 7819. [Link]

-

Wikipedia. Acrylate polymer. [Link]

-

Museum of Fine Arts Boston. Polyacrylate - MFA Cameo. [Link]

- Google Patents.

-

PubMed Central. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. [Link]

-

ResearchGate. Synthesis of isobornyl acrylate in the presence of Amberlyst 15. [Link]

-

PubChem - NIH. Isoamyl 2-cyanoacrylate | C9H13NO2 | CID 29626. [Link]

-

ResearchGate. Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. [Link]

-

Wikipedia. Acrylate. [Link]

- Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. Acrylic acid isoamyl ester [webbook.nist.gov]

- 3. parchem.com [parchem.com]

- 4. Acrylate - Wikipedia [en.wikipedia.org]

- 5. US11292760B2 - Therapeutic acrylates as enhanced medical adhesives - Google Patents [patents.google.com]

- 6. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. scbt.com [scbt.com]

- 9. Isopentyl acrylate | C8H14O2 | CID 77920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. ACRYLIC ACID ISOAMYL ESTER | 4245-35-6 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Acrylate polymer - Wikipedia [en.wikipedia.org]

- 14. cameo.mfa.org [cameo.mfa.org]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. scipoly.com [scipoly.com]

- 19. synthomer.com [synthomer.com]

3-methylbutyl 2-propenoate synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Methylbutyl 2-Propenoate

Abstract

3-Methylbutyl 2-propenoate, commonly known as isoamyl acrylate, is a valuable monomer in polymer chemistry and a significant component in the formulation of fragrances and flavorings. Its synthesis is a cornerstone reaction for chemists in both industrial and academic settings. This guide provides a comprehensive overview of the principal synthetic pathways for producing isoamyl acrylate, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of three primary methods: Fischer-Speier Esterification, Transesterification, and Enzymatic Synthesis. Each section is grounded in established chemical principles, offering field-proven insights to guide experimental design and optimization.

Introduction: The Significance of 3-Methylbutyl 2-Propenoate

3-Methylbutyl 2-propenoate (isoamyl acrylate) is an organic ester formed from isoamyl alcohol and acrylic acid. Its chemical structure, featuring a reactive acrylate group and a branched alkyl chain, imparts unique properties that make it a versatile chemical intermediate. The acrylate moiety is susceptible to polymerization, making it a key monomer for producing a variety of polymers and copolymers used in adhesives, coatings, and resins.[1] The isoamyl group is associated with a characteristic fruity, banana-like aroma, leading to its use in the food and fragrance industries.[2]

This guide explores the most prevalent and effective methods for its synthesis, providing the technical depth required for practical application and further research.

Pathway I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method for producing esters directly from a carboxylic acid and an alcohol.[3] For the synthesis of isoamyl acrylate, this involves the reaction of acrylic acid with 3-methylbutan-1-ol (isoamyl alcohol).

Mechanistic Rationale

The reaction is an equilibrium process that is typically driven toward the product side by using an excess of one reactant or by removing water as it is formed.[4] The acid catalyst, commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol.[5][6]

The mechanism proceeds through a series of protonation, nucleophilic addition, proton transfer, and elimination steps, as detailed in the diagram below.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

A critical consideration in this synthesis is the propensity of acrylic acid and the resulting acrylate ester to undergo radical polymerization, especially at elevated temperatures. Therefore, the inclusion of a polymerization inhibitor, such as hydroquinone (HQ) or phenothiazine, is mandatory for achieving a high yield of the desired monomer.[7][8]

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for ester synthesis.[6][9]

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add 3-methylbutan-1-ol (1.0 mol). In a separate beaker, dissolve a small amount of polymerization inhibitor (e.g., 200 ppm hydroquinone) in acrylic acid (1.2 mol, slight excess). Add the acrylic acid solution to the flask.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the stirred mixture. The addition is exothermic and should be done with cooling if necessary.

-

Reflux: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with an equal volume of cold water to remove excess acrylic acid and sulfuric acid.

-

Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes any remaining acid.[10]

-

Perform a final wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

-

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent, and purify the crude ester by vacuum distillation to obtain pure 3-methylbutyl 2-propenoate.

Data Summary

| Parameter | Typical Value | Rationale |

| Alcohol:Acid Molar Ratio | 1 : 1.2-1.5 | Using excess acrylic acid helps drive the equilibrium towards the product.[9] |

| Catalyst Loading (H₂SO₄) | 3-5 mol% | Provides sufficient catalytic activity without excessive side reactions or charring. |

| Reaction Temperature | 100-120 °C | Balances reaction rate with the need to minimize polymerization. |

| Reaction Time | 2-4 hours | Generally sufficient to approach equilibrium. |

| Polymerization Inhibitor | 200-500 ppm | Essential to prevent loss of product to unwanted polymerization.[7] |

| Typical Yield | 60-80% | Dependent on effective water removal and prevention of polymerization. |

Pathway II: Transesterification

Transesterification is the process of exchanging the organic R" group of an ester with the organic R' group of an alcohol.[11] For isoamyl acrylate synthesis, this typically involves reacting a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with isoamyl alcohol in the presence of a catalyst.

Mechanistic Rationale

This reaction is also an equilibrium process. To favor the formation of the desired isoamyl acrylate, the equilibrium must be shifted. This is commonly achieved by using a large excess of the reactant alcohol (isoamyl alcohol) or, more efficiently, by continuously removing the more volatile alcohol byproduct (e.g., methanol or ethanol) via distillation.[11]

Transesterification can be catalyzed by either acids or bases.

-

Acid Catalysis: The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl and subsequent nucleophilic attack.[11]

-

Base Catalysis: This is often more rapid and proceeds via nucleophilic addition of an alkoxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating the original alkoxide. Common catalysts include sodium methoxide or potassium carbonate.[12]

Caption: Mechanism of Base-Catalyzed Transesterification.

Experimental Protocol: Base-Catalyzed Transesterification

-

Reactor Setup: Assemble a distillation apparatus with a round-bottom flask, a packed distillation column, a condenser, and a receiving flask. This setup is crucial for removing the low-boiling alcohol byproduct.

-

Charging Reagents: Charge the flask with 3-methylbutan-1-ol (1.5 mol), methyl acrylate (1.0 mol), and a polymerization inhibitor (e.g., 200 ppm HQ).

-

Catalyst Addition: Add the base catalyst, such as sodium methoxide (0.02 mol), to the mixture.

-

Reaction and Distillation: Heat the mixture. As the reaction proceeds, methanol will be formed and will distill out of the reaction mixture due to its low boiling point (64.7 °C), driving the reaction to completion.

-

Work-up: Once the theoretical amount of methanol has been collected, cool the reaction. Neutralize the catalyst by washing the mixture with a dilute acid (e.g., 1% HCl) followed by water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent and purify by vacuum distillation.

Data Summary

| Parameter | Typical Value | Rationale |

| Alcohol:Ester Molar Ratio | 1.5 : 1 | Excess isoamyl alcohol helps shift the equilibrium. |

| Catalyst | Sodium Methoxide, Potassium Carbonate | Strong bases are effective catalysts for this transformation.[12] |

| Catalyst Loading | 1-3 mol% | Sufficient for rapid reaction without promoting side reactions. |

| Reaction Temperature | 80-100 °C | Governed by the boiling point of the mixture required to distill the byproduct alcohol. |

| Key Requirement | Removal of Byproduct | Essential for driving the equilibrium and achieving high conversion.[11] |

| Typical Yield | >90% | Can be very high due to the efficient removal of the byproduct. |

Pathway III: Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis represents a "green" alternative to traditional chemical methods, offering high selectivity and mild reaction conditions.[13] Lipases are the most common enzymes used for esterification, functioning efficiently in non-aqueous environments to catalyze the formation of ester bonds.[14]

Mechanistic Rationale

The catalytic mechanism of lipase relies on a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate/Glutamate) in its active site.[14] The reaction proceeds via a two-step Ping-Pong Bi-Bi mechanism:

-

Acylation: The serine hydroxyl group attacks the carbonyl carbon of the acrylic acid (or an acyl donor like vinyl acrylate), forming a tetrahedral intermediate. This collapses to release water (or the leaving group) and forms a stable acyl-enzyme intermediate.

-

Deacylation: The isoamyl alcohol then enters the active site and attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate which then collapses to release the final product, isoamyl acrylate, and regenerate the free enzyme.[15]

Using an immobilized enzyme, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), simplifies catalyst removal and enhances stability, allowing for reuse.[14][16] The reaction is typically performed in an organic solvent to solubilize the substrates and shift the equilibrium towards synthesis by minimizing water activity.[17]

Sources

- 1. China isoamyl acrylate Manufacturers - isoamyl acrylate Suppliers and Factory - Foremost Chem [foremost-chem.com]

- 2. Isolating Isoamyl acetate — NMR Blog — Nanalysis [nanalysis.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. i3awards.org.au [i3awards.org.au]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoamyl Acrylate | 4245-35-6 | TCI AMERICA [tcichemicals.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 14. mdpi.com [mdpi.com]

- 15. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Shifting the Paradigm: A Technical Guide to the Therapeutic Potential of Substituted Dihydropyridinone and Tetrahydropyridine Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Established Roles of Dihydropyridines

The dihydropyridine core, a privileged scaffold in medicinal chemistry, is most famously associated with a class of L-type calcium channel blockers that have become cornerstone therapies for hypertension. However, the structural versatility and synthetic tractability of dihydropyridinone and tetrahydropyridine analogs have opened new avenues for therapeutic intervention far beyond cardiovascular disease. This guide delves into the fundamental research topics surrounding these promising heterocyclic structures, exploring their emerging roles as potent modulators of critical cellular pathways implicated in cancer and neurological disorders. We will dissect the mechanistic underpinnings of their activity, provide insights into their synthetic accessibility, and explore the structure-activity relationships that govern their therapeutic potential.

Core Scaffolds and Their Therapeutic Significance

The fundamental structures of interest are derivatives of dihydropyridinone and tetrahydropyridine. These scaffolds offer a three-dimensional architecture that can be readily functionalized to achieve specific interactions with biological targets.

| Core Scaffold | Key Structural Features | Emerging Therapeutic Applications |

| 1,4-Dihydropyridine (1,4-DHP) | A partially saturated pyridine ring with substituents at various positions, notably the 4-position. | Calcium Channel Modulation, Anticancer Agents |

| Tetrahydropyridine | A more saturated pyridine ring, offering greater conformational flexibility. | PARP-1 Inhibition, Neuroprotective Agents |

| Dihydropyridinone | A dihydropyridine ring containing a carbonyl group, introducing a key hydrogen bond acceptor. | Cytotoxic Agents, Novel Enzyme Inhibitors |

Targeting Novel Pathways: Mechanism of Action

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Recent research has highlighted the potential of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment as a potent pharmacophore for the inhibition of PARP-1.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway of DNA damage repair. Its inhibition in cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations, can lead to synthetic lethality and targeted cell death.

The proposed mechanism involves the tetrahydropyridine moiety acting as a structural mimic of the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP-1. By occupying the nicotinamide binding pocket, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, thereby trapping PARP-1 on damaged DNA and leading to the collapse of replication forks and subsequent apoptosis.

Caption: Mechanism of PARP-1 Inhibition by Tetrahydropyridine Analogs.

Calcium Channel Modulation

The classical role of 1,4-dihydropyridines as L-type calcium channel blockers is well-established. However, novel dihydropyridine derivatives are being investigated for their potential as antagonists for other types of calcium channels, including store-operated calcium (SOC) channels.[2] The synthesis of flavonoid derivatives incorporating a 1,4-DHP moiety has yielded compounds with calcium channel blocking activity.[3] This suggests that the dihydropyridine scaffold can be adapted to target different calcium channel subtypes, opening up possibilities for treating a wider range of disorders, including certain cancers where calcium signaling is dysregulated.

The mechanism of action for 1,4-DHP-based calcium channel blockers involves their binding to the α1 subunit of the channel, stabilizing it in a closed or inactivated state and thereby preventing the influx of calcium ions.

Cytotoxic and Anticancer Activity

Several studies have demonstrated the cytotoxic potential of novel dihydropyridine and dihydropyridinone derivatives against various cancer cell lines.[2][4] The mechanisms underlying this cytotoxicity are likely diverse and may include the induction of apoptosis, inhibition of cell proliferation, and modulation of drug efflux pumps like P-glycoprotein.[4] The structural diversity that can be achieved through multi-component reactions allows for the generation of large libraries of these compounds for high-throughput screening and the identification of potent and selective anticancer agents.

Synthetic Strategies: A Modular Approach

A significant advantage of the dihydropyridine and its analogs is their accessibility through well-established synthetic methodologies, most notably the Hantzsch dihydropyridine synthesis. This one-pot, multi-component reaction allows for the convergent synthesis of the core scaffold with a high degree of structural diversity.[2][3]

General Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. This versatile reaction allows for the introduction of a wide range of substituents at the 2, 3, 5, and 6 positions of the dihydropyridine ring.

Caption: The Hantzsch 1,4-Dihydropyridine Synthesis Workflow.

Modifications to this classical method, such as the use of different catalysts and reaction conditions, have further expanded the scope and efficiency of this synthetic route.[2]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective agents based on these scaffolds relies on a thorough understanding of their structure-activity relationships.

For PARP-1 Inhibition:

-

4-Phenyl Group: The presence of a phenyl group at the 4-position of the tetrahydropyridine ring appears to be crucial for potent PARP-1 inhibitory activity.[1]

-

Alkyl Spacers: The length and nature of the alkyl spacer linking the tetrahydropyridine fragment to other parts of the molecule can significantly impact potency.[1]

For Calcium Channel Antagonism:

-

Substituents at C3 and C5: The nature of the ester groups at the C3 and C5 positions of the 1,4-DHP ring influences both potency and selectivity.

-

4-Aryl Substituent: Electron-withdrawing groups on the 4-phenyl ring of 1,4-DHPs have been shown to enhance activity against store-operated calcium channels.[2]

For Cytotoxicity:

-

Halogenated Substituents: The presence of halogenated substituents on the 4'-position of the phenyl ring in some dihydropyridine series has been correlated with increased anti-proliferative activity.[2]

-

Substituents at C2 and C6: Small alkyl groups, such as methyl, at the C2 and C6 positions of the dihydropyridine ring appear to be favorable for cytotoxicity.[2]

Future Directions and Conclusion

The dihydropyridinone and tetrahydropyridine scaffolds represent a fertile ground for the discovery of novel therapeutics. The continued exploration of their potential as PARP-1 inhibitors, modulators of various calcium channels, and cytotoxic agents is a promising avenue for addressing unmet medical needs in oncology, neurodegenerative diseases, and beyond. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships, provides a robust platform for the rational design and development of the next generation of targeted therapies. Further research into their pharmacokinetic and pharmacodynamic properties will be critical in translating their in vitro potency into in vivo efficacy.

References

-

Ishida, J., Hattori, K., Yamamoto, H., Iwashita, A., Mihara, K., & Matsuoka, N. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4221–4225. [Link]

-

Tunçbilek, M., & Ertan, R. (1999). Synthesis of some 4-[3' or 4'-(4H- 4-oxo-1-benzopyran-2-yl)phenyl]-1,4-dihydropyridine derivatives as potential calcium channel antagonists. Pharmazie, 54(4), 255–259. [Link]

-

Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. (2025). ResearchGate. [Link]

-

One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (2025). ResearchGate. [Link]

Sources

- 1. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some 4-[3' or 4'-(4H- 4-oxo-1-benzopyran-2-yl)phenyl]-1,4-dihydropyridine derivatives as potential calcium channel antagonists [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic data for acrylic acid isoamyl ester (NMR, IR, Mass Spec)

I have successfully gathered some initial data and links to spectral databases (SDBS, NIST, PubChem) for isoamyl acrylate. I also have some general information on experimental protocols. However, I have not yet extracted the specific peak data from SDBS for all required spectra (¹H NMR, ¹³C NMR, IR, and Mass Spec) and organized it into tables. I also need to find more detailed, step-by-step experimental protocols for each technique to fully address the prompt's requirements for explaining the "causality behind experimental choices." The interpretation of the spectra, especially the mass spectrum fragmentation, also needs to be more thoroughly researched and explained. Therefore, the next step should be to focus on systematically extracting the data from the SDBS database, as it is a primary and comprehensive source. After that, I will synthesize this data with the information I have on protocols and interpretation to build the complete technical guide.## The Spectroscopic Signature of Isoamyl Acrylate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for isoamyl acrylate (also known as isopentyl acrylate), a key monomer in polymer synthesis and a component in the formulation of various materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of isoamyl acrylate, offering not just the data itself, but the scientific rationale behind the acquisition and interpretation of these spectra.

Introduction: The Importance of Spectroscopic Characterization

Isoamyl acrylate (C₈H₁₄O₂) is the ester of acrylic acid and isoamyl alcohol. Its molecular structure, containing a reactive vinyl group and a flexible alkyl chain, dictates its chemical and physical properties, making it a versatile building block in polymer chemistry. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise identification and characterization of this compound. By examining the interactions of isoamyl acrylate with electromagnetic radiation and its behavior under ionization, we can confirm its identity, assess its purity, and gain insights into its chemical environment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy of Isoamyl Acrylate

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule.

¹H NMR Data for Isoamyl Acrylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.39 | dd | 1H | Ha (trans to C=O) |

| ~6.12 | dd | 1H | Hc (cis to C=O) |

| ~5.82 | dd | 1H | Hb (geminal) |

| ~4.13 | t | 2H | -O-CH₂ - |

| ~1.68 | m | 1H | -CH(CH₃ )₂ |

| ~1.52 | q | 2H | -CH₂-CH₂ -CH |

| ~0.93 | d | 6H | -CH(CH₃ )₂ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of isoamyl acrylate is characterized by distinct signals corresponding to the protons of the acrylate and the isoamyl groups.

-

The Vinyl Protons (Ha, Hb, Hc): The three protons on the double bond appear in the downfield region (δ 5.8-6.4 ppm) due to the deshielding effect of the π-system and the adjacent carbonyl group. They exhibit a complex splitting pattern (doublet of doublets, dd) due to geminal (between protons on the same carbon) and cis/trans (between protons on adjacent carbons) coupling.

-

The Methylene Protons Adjacent to the Ester Oxygen: The two protons of the -O-CH₂ - group are deshielded by the electronegative oxygen atom and appear as a triplet (t) around δ 4.13 ppm, split by the adjacent methylene group.

-

The Isoamyl Group Protons: The remaining protons of the isoamyl group appear in the upfield region. The methine proton (-CH(CH₃)₂), a multiplet (m) around δ 1.68 ppm, is split by the adjacent methylene and methyl protons. The methylene protons (-CH₂-CH₂-CH) appear as a quartet (q) around δ 1.52 ppm. The six equivalent protons of the two methyl groups (-CH(CH₃)₂) give a characteristic doublet (d) around δ 0.93 ppm due to coupling with the single methine proton.

Experimental Protocol: ¹H NMR of a Liquid Sample

The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a liquid sample like isoamyl acrylate.

-

Sample Preparation:

-

Dissolve 5-25 mg of isoamyl acrylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

-

Lock onto the deuterium signal of the solvent. This step ensures the magnetic field strength remains constant during the experiment.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the currents in the shim coils.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a relatively concentrated sample, a small number of scans is usually sufficient.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons responsible for each signal.

-

A [label="Sample Preparation\n(Dissolve in CDCl3 + TMS)", pos="0,4!"]; B [label="Insert into Spectrometer", pos="2.5,4!"]; C [label="Lock & Shim", pos="5,4!"]; D [label="Acquire FID", pos="5,2!"]; E [label="Fourier Transform", pos="2.5,2!"]; F [label="Process Spectrum\n(Phase, Reference, Integrate)", pos="0,2!"]; G [label="Final Spectrum", pos="2.5,0!"];

A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; }

Figure 1: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy of Isoamyl Acrylate

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

¹³C NMR Data for Isoamyl Acrylate

| Chemical Shift (δ) ppm | Assignment |

| ~166.2 | C =O |

| ~130.5 | =C H₂ |

| ~128.5 | =C H- |

| ~63.8 | -O-C H₂- |

| ~37.2 | -C H₂-CH |

| ~25.1 | -C H(CH₃)₂ |

| ~22.4 | -CH(C H₃)₂ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of isoamyl acrylate shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

-

The Carbonyl Carbon: The carbon of the ester carbonyl group is the most deshielded, appearing far downfield around δ 166.2 ppm.

-

The Alkene Carbons: The two carbons of the C=C double bond appear in the region of δ 128-131 ppm. The carbon atom beta to the carbonyl group (=C H₂) is typically slightly more downfield than the alpha carbon (=C H-).

-

The Methylene Carbon Adjacent to the Ester Oxygen: The carbon of the -O-C H₂- group is deshielded by the oxygen and resonates around δ 63.8 ppm.

-

The Isoamyl Group Carbons: The remaining carbons of the isoamyl group appear in the upfield region, with the methyl carbons being the most shielded.

Experimental Protocol: ¹³C NMR of a Liquid Sample

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The setup is analogous to ¹H NMR, involving locking and shimming.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

A significantly larger number of scans and a longer relaxation delay are required to obtain a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are similar to ¹H NMR, involving Fourier transformation, phasing, and referencing.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data for Isoamyl Acrylate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960 | Strong | C-H stretch | Alkane |

| ~1725 | Strong | C=O stretch | Ester |

| ~1635 | Medium | C=C stretch | Alkene |

| ~1410 | Medium | =C-H bend | Alkene |

| ~1180 | Strong | C-O stretch | Ester |

| ~810 | Strong | =C-H bend (out-of-plane) | Alkene |

Note: Peak positions are approximate.

Interpretation of the IR Spectrum

The IR spectrum of isoamyl acrylate clearly indicates the presence of both the ester and alkene functional groups.

-

C=O Stretch: A very strong and sharp absorption band around 1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group.[1]

-

C-O Stretch: A strong absorption in the 1300-1100 cm⁻¹ region, specifically around 1180 cm⁻¹, corresponds to the C-O stretching vibration of the ester linkage.[1]

-

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylate group appears as a medium-intensity band around 1635 cm⁻¹.

-

=C-H Stretch and Bend: The stretching vibration of the vinyl C-H bonds is typically observed just above 3000 cm⁻¹, though it can be weak. The out-of-plane bending vibrations of these C-H bonds give rise to strong absorptions in the fingerprint region, such as the one around 810 cm⁻¹.

-

C-H Stretch: The strong absorption band around 2960 cm⁻¹ is due to the C-H stretching vibrations of the alkyl (isoamyl) part of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of a Neat Liquid

ATR-FTIR is a convenient technique for analyzing liquid samples without significant preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is recorded. This background is automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of neat (undiluted) isoamyl acrylate directly onto the surface of the ATR crystal.

-

-

Data Acquisition:

-

Bring the ATR anvil into contact with the liquid sample to ensure good contact with the crystal.

-

Acquire the interferogram, which is the raw data from the FTIR spectrometer.

-

-

Data Processing:

-

The instrument's software performs a Fourier transform on the interferogram to generate the final IR spectrum.

-

A [label="Clean ATR Crystal", pos="0,4!"]; B [label="Record Background Spectrum", pos="3,4!"]; C [label="Apply Liquid Sample", pos="6,4!"]; D [label="Acquire Interferogram", pos="6,2!"]; E [label="Fourier Transform", pos="3,2!"]; F [label="Final IR Spectrum", pos="3,0!"];

A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; }

Figure 2: ATR-FTIR Experimental Workflow.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Mass Spectrum Data for Isoamyl Acrylate

| m/z | Relative Intensity | Possible Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | Base Peak | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 27 | Medium | [C₂H₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Interpretation of the Mass Spectrum

The mass spectrum of isoamyl acrylate provides key structural information through its fragmentation pattern.

-

Molecular Ion Peak: The peak at m/z 142 corresponds to the molecular ion [C₈H₁₄O₂]⁺, confirming the molecular weight of the compound. This peak is often of low intensity for esters.

-

McLafferty Rearrangement: A prominent peak at m/z 70 is likely due to a McLafferty rearrangement, a common fragmentation pathway for esters with a γ-hydrogen. This involves the transfer of a hydrogen atom from the isoamyl group to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, resulting in the loss of isobutylene and the formation of a radical cation of acrylic acid.

-

Base Peak: The base peak (the most intense peak) at m/z 55 can be attributed to the acylium ion [CH₂=CH-C=O]⁺ or the allyl cation [C₄H₇]⁺.

-

Other Fragments: The peaks at m/z 43, 41, and 27 correspond to further fragmentation of the isoamyl group and the acrylate moiety.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

-

Sample Preparation:

-

Prepare a dilute solution of isoamyl acrylate in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

GC Separation:

-

Inject a small volume of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. Isoamyl acrylate will elute at a specific retention time.

-

-

Ionization:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

A [label="Sample Injection (GC)", pos="0,4!"]; B [label="Chromatographic Separation", pos="3,4!"]; C [label="Elution into MS", pos="6,4!"]; D [label="Ionization (EI)", pos="6,2!"]; E [label="Mass Analysis (Quadrupole)", pos="3,2!"]; F [label="Detection", pos="0,2!"]; G [label="Mass Spectrum", pos="3,0!"];

A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; }

Figure 3: GC-MS Experimental Workflow.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive "fingerprint" of isoamyl acrylate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key ester and alkene functional groups, and the mass spectrum confirms the molecular weight and provides structural information through its fragmentation pattern. By understanding and applying these spectroscopic techniques and their underlying principles, researchers and scientists can confidently identify, characterize, and utilize isoamyl acrylate in their respective fields.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77920, Isopentyl acrylate. Retrieved January 21, 2026, from [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 24-29. Available at: [Link]

Sources

The Polymerization Reactivity of the Vinyl Group in Isoamyl Acrylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the reactivity of the vinyl group in isoamyl acrylate for polymerization. Isoamyl acrylate, a versatile monomer, is of significant interest to researchers and drug development professionals for its role in the synthesis of polymers with tunable properties, particularly for applications in adhesives, coatings, and biomedical devices. This document delves into the fundamental principles governing its polymerization, offering a detailed exploration of various polymerization techniques, including free-radical, controlled radical (ATRP and RAFT), and anionic polymerization. Each section provides not only theoretical insights but also actionable, field-proven experimental protocols and characterization methodologies.

Introduction: The Isoamyl Acrylate Monomer

Isoamyl acrylate (3-methylbutyl acrylate) is an acrylic ester characterized by a terminal vinyl group and a branched pentyl ester side chain. The reactivity of this monomer is primarily dictated by the electronic and steric nature of its constituent groups. The electron-withdrawing carbonyl group polarizes the carbon-carbon double bond of the vinyl group, making the β-carbon susceptible to nucleophilic attack and the double bond reactive towards radical addition. This inherent reactivity allows for its polymerization through several distinct mechanisms.

The isoamyl side chain, being a bulky, non-polar group, significantly influences the properties of the resulting polymer, poly(isoamyl acrylate). It imparts a low glass transition temperature (Tg), leading to polymers that are soft and tacky at room temperature, a desirable characteristic for pressure-sensitive adhesives and flexible coatings. Understanding and controlling the polymerization of the vinyl group is paramount to tailoring the final polymer's molecular weight, architecture, and, consequently, its macroscopic properties.

Factors Influencing the Reactivity of the Vinyl Group

The polymerization behavior of isoamyl acrylate is governed by a combination of electronic and steric factors.

-

Electronic Effects: The carbonyl group adjacent to the vinyl double bond is strongly electron-withdrawing. This conjugation decreases the electron density of the double bond, making it susceptible to attack by radical and anionic initiators. Compared to methacrylates, acrylates like isoamyl acrylate are generally more reactive in radical polymerizations due to the less stable secondary radical formed at the propagating chain end.[1]

-

Steric Hindrance: The isoamyl ester group, while not as bulky as a tert-butyl group, does exert some steric influence. This can affect the rate of propagation and the tacticity of the resulting polymer chain. However, in comparison to the α-methyl group in methacrylates, the steric hindrance around the vinyl group in acrylates is lower, which contributes to their higher reactivity in many polymerization systems.[1]

Polymerization Methodologies for Isoamyl Acrylate

The vinyl group of isoamyl acrylate can be polymerized via several mechanisms, each offering distinct advantages in terms of control over the final polymer properties.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing acrylates.[2] It proceeds via three main steps: initiation, propagation, and termination.

Mechanism:

-

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary radicals. These radicals then add to the vinyl group of an isoamyl acrylate monomer to form an initiated monomer radical.

-

Propagation: The monomer radical rapidly adds to subsequent isoamyl acrylate monomers, extending the polymer chain.

-

Termination: The growth of the polymer chain is terminated by either combination or disproportionation of two growing radical chains.

Experimental Protocol: Bulk Polymerization of Isoamyl Acrylate

This protocol is adapted from standard procedures for bulk acrylate polymerization.[2][3]

-

Materials:

-

Isoamyl acrylate (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Schlenk flask with a magnetic stir bar

-

Vacuum line and inert gas (Nitrogen or Argon) source

-

Oil bath

-

-

Procedure:

-

Monomer Purification: To remove the inhibitor, pass isoamyl acrylate through a column of basic alumina.

-

Reaction Setup: In a Schlenk flask, combine the purified isoamyl acrylate and AIBN (e.g., 0.1 mol% relative to the monomer).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to eliminate dissolved oxygen.

-

Polymerization: Backfill the flask with inert gas and immerse it in a preheated oil bath (typically 60-80°C for AIBN).

-

Termination and Purification: After the desired time, cool the flask in an ice bath and expose the viscous solution to air. Dissolve the polymer in tetrahydrofuran (THF) and precipitate it into cold methanol.

-

Drying: Filter the polymer and dry it in a vacuum oven to a constant weight.

-

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over molecular weight, polydispersity, and polymer architecture.[4]

ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.[5]

Mechanism:

Experimental Protocol: ATRP of Isoamyl Acrylate

This protocol is adapted from procedures for the ATRP of n-butyl acrylate.[5]

-

Materials:

-

Isoamyl acrylate (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Schlenk flask, syringes, and inert gas setup

-

-

Procedure:

-

Reaction Setup: Charge a Schlenk flask with CuBr and seal with a rubber septum. Deoxygenate with vacuum and backfill with inert gas three times.

-

Reagent Addition: Add anisole, purified isoamyl acrylate, and PMDETA to the flask via degassed syringes.

-

Initiation: Add EBiB to the stirred solution to start the polymerization.

-

Polymerization: Place the flask in a thermostated oil bath (e.g., 70°C). Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

-